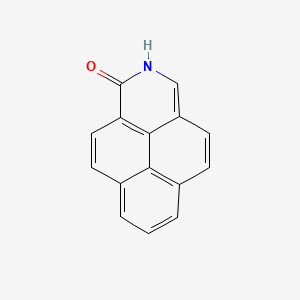

2-Aza-1-hydroxypyrene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

97284-34-9 |

|---|---|

Molecular Formula |

C15H9NO |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

6-azatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),7,9,11(15),12-heptaen-5-one |

InChI |

InChI=1S/C15H9NO/c17-15-12-7-6-10-3-1-2-9-4-5-11(8-16-15)14(12)13(9)10/h1-8H,(H,16,17) |

InChI Key |

KPWKQHVVKGWRLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CNC4=O)C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aza 1 Hydroxypyrene and Analogues

De Novo Synthesis Approaches

The de novo synthesis of 2-Aza-1-hydroxypyrene and related aza-PAHs involves constructing the complex polycyclic framework from simpler, acyclic or less complex cyclic precursors. These methods offer versatility and the ability to introduce specific functional groups at desired positions.

Brønsted Acid-Promoted Benzannulation of Alkyne Precursors

A notable strategy for the synthesis of nitrogen-containing polycyclic aromatic hydrocarbons involves a Brønsted acid-promoted benzannulation of alkyne precursors. This method has been effectively utilized for the creation of various aza-PAHs. The reaction typically proceeds by treating a solution of an appropriate alkyne with a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), in an inert solvent like dichloromethane (B109758) (CH2Cl2). This process facilitates an intramolecular cyclization, leading to the formation of the desired polycyclic system. For instance, this approach has been applied to synthesize derivatives of benzo[ghi]fluoranthene, a related polycyclic structure. While a direct application to this compound is not explicitly detailed, the methodology's success in analogous systems suggests its potential applicability. The core of this reaction is the acid-catalyzed generation of a vinyl cation from the alkyne, which then undergoes an electrophilic aromatic substitution followed by aromatization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in the synthesis of complex organic molecules, including aza-PAHs. Reactions such as the Suzuki, Stille, and Sonogashira couplings are instrumental in forming key carbon-carbon bonds required to build the polycyclic framework. For the synthesis of aza-PAH precursors, these reactions can be used to couple aryl or heteroaryl halides with appropriate coupling partners. For example, a Suzuki coupling could be envisioned between a functionalized pyridine (B92270) boronic acid derivative and a suitably substituted naphthalene (B1677914) or phenanthrene (B1679779) halide. Subsequent intramolecular cyclization reactions would then lead to the final aza-pyrene scaffold. The strategic placement of a hydroxyl group or a precursor functional group that can be converted to a hydroxyl group is a key consideration in the design of such a synthetic route. The high functional group tolerance and mild reaction conditions of many palladium-catalyzed reactions make them highly attractive for the synthesis of complex molecules like this compound.

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a classic method for the synthesis of isoquinoline (B145761) derivatives, which can serve as key intermediates in the construction of more complex aza-PAHs. This reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide. The resulting dihydroisoquinoline can then be dehydrogenated to the corresponding isoquinoline. To apply this to the synthesis of this compound, one could imagine a multi-step sequence starting with a suitably substituted phenanthrene or naphthalene derivative. This starting material would be elaborated to a β-arylethylamide, which would then undergo the Bischler-Napieralski cyclization to form a key heterocyclic intermediate. Further annulation reactions would be required to complete the pyrene (B120774) ring system. The presence of the hydroxyl group would necessitate careful selection of protecting groups throughout the synthesis to ensure its integrity.

Catalytic C-H Annulation Strategies

Modern synthetic organic chemistry has seen the rise of catalytic C-H activation and annulation strategies as highly efficient methods for the construction of polycyclic systems. These reactions avoid the need for pre-functionalized starting materials, such as halides or organometallics, by directly forming carbon-carbon or carbon-heteroatom bonds from ubiquitous C-H bonds. Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are often employed. For the synthesis of this compound, a potential strategy could involve the C-H annulation of a pyridine derivative onto a naphthalene or phenanthrene core. A directing group on the pyridine ring could be used to control the regioselectivity of the C-H activation and subsequent annulation. This approach offers a more atom-economical and step-economical route to the target molecule compared to traditional cross-coupling methods.

Synthetic Routes from Cyclopenta[cd]phenalenone Oxime Intermediates

An innovative approach to the synthesis of nitrogen-containing PAHs involves the use of cyclopenta[cd]phenalenone oxime as a key intermediate. This method leverages the Beckmann rearrangement of the oxime to introduce the nitrogen atom into the polycyclic framework. The cyclopenta[cd]phenalenone starting material can be prepared through multi-step sequences from more readily available precursors. Conversion of the ketone to the oxime is typically achieved by reaction with hydroxylamine. The subsequent Beckmann rearrangement, often promoted by an acid catalyst, results in the formation of a lactam. This lactam can then be further transformed, for example, through reduction and aromatization, to yield the desired aza-PAH. The strategic placement of a hydroxyl group or a precursor on the initial cyclopenta[cd]phenalenone would be necessary to ultimately afford this compound.

Adaptations of Friedel-Crafts Acylation and Oxidative Rearrangement for Hydroxylated Polycyclic Aromatic Hydrocarbons

The Friedel-Crafts acylation is a fundamental reaction in aromatic chemistry for the introduction of acyl groups onto an aromatic ring. This reaction can be adapted for the synthesis of hydroxylated PAHs. For instance, a Friedel-Crafts acylation of a suitable aromatic precursor could be followed by a Baeyer-Villiger oxidation of the resulting ketone to an ester. Subsequent hydrolysis of the ester would then yield the hydroxylated PAH. In the context of this compound, this strategy could be applied to a pre-formed aza-pyrene system, although the reactivity of the aza-aromatic ring would need to be carefully considered. Alternatively, the hydroxyl group could be introduced at an earlier stage of the synthesis, with the Friedel-Crafts reaction being used to build a portion of the carbocyclic framework. The choice of Lewis acid catalyst and reaction conditions is crucial to control the regioselectivity of the acylation and to avoid side reactions.

Data Tables

Table 1: Overview of Synthetic Methodologies

| Methodology | Key Reaction Type | Typical Reagents | Advantages | Challenges |

| Brønsted Acid-Promoted Benzannulation | Intramolecular Cyclization | TfOH, CH2Cl2 | High efficiency for specific systems | Limited substrate scope, harsh acidic conditions |

| Palladium-Catalyzed Cross-Coupling | C-C Bond Formation | Pd catalyst, ligands, base | High functional group tolerance, versatility | Multi-step sequences, cost of catalyst |

| Bischler-Napieralski Cyclization | Intramolecular Cyclization | POCl3, P2O5 | Classic, well-established method | Requires specific amide precursors, multi-step |

| Catalytic C-H Annulation | C-H Activation/Annulation | Pd, Rh, or Ru catalyst, oxidant | Atom and step economy | Control of regioselectivity can be difficult |

| Routes from Oxime Intermediates | Beckmann Rearrangement | Hydroxylamine, acid catalyst | Novel route to N-heterocycles | Synthesis of starting oxime can be complex |

| Friedel-Crafts Acylation/Oxidative Rearrangement | Electrophilic Aromatic Substitution/Oxidation | Lewis acid, acyl halide, peroxide | Fundamental, well-understood reactions | Regioselectivity control, potential for side reactions |

Chemical Transformations and Derivatization of this compound and Related Scaffolds

The chemical modification of the pyrene scaffold, particularly through the introduction of nitrogen atoms, has become a significant area of research. This "doping" of the carbon framework with heteroatoms like nitrogen can lead to substantial changes in the molecule's properties, including its HOMO-LUMO gap, redox potentials, and absorption and emission spectra. mdpi.comresearchgate.net These alterations are pivotal for the development of novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netresearchgate.netmdpi.com

Introduction of Nitrogen Heteroatoms into Polycyclic Aromatic Hydrocarbon Frameworks

The incorporation of nitrogen into polycyclic aromatic hydrocarbon (PAH) frameworks is a foundational strategy for modifying their intrinsic properties. researchgate.net Replacing a carbon atom with a more electronegative nitrogen atom alters the electronic structure, which can enhance and modify the compound's characteristics. researchgate.netmdpi.com The position of the nitrogen atom within the PAH structure is critical; a pyridinic nitrogen is located at the edge of the structure, bonded to two carbon atoms, while a graphitic nitrogen replaces a carbon atom within the internal structure, bonding to three carbons. mdpi.com This substitution stabilizes both the HOMO and LUMO energy levels of the parent PAH, like pyrene. mdpi.com This nitrogen-doping strategy has been effectively used to fine-tune the electronic and photophysical properties of the resulting aza-PAHs, making them suitable for a wide range of applications in materials science. researchgate.netmdpi.com

Synthesis of Substituted Azapyrenes

The synthesis of substituted azapyrenes, including 1-azapyrenes and 2-azapyrenes, has been achieved through modular and efficient strategies. A prominent method involves a combination of palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura and Sonogashira reactions) to create complex precursors, followed by a Brønsted acid-mediated cycloisomerization or benzannulation. researchgate.netacs.orgnih.govacs.org This approach allows for the construction of various ring systems and the introduction of a wide array of functional groups. researchgate.netacs.org

For instance, a series of 5,7,9-substituted 2-azapyrenes have been synthesized for the first time using this methodology. acs.orgacs.org The process begins with palladium-catalyzed cross-coupling to prepare alkyne precursors, which then undergo benzannulation promoted by a Brønsted acid to yield the final substituted 2-azapyrene (B93062) products. acs.org Similarly, various 1-azapyrene (B14743160) derivatives have been synthesized using Pd-catalyzed cross-coupling and subsequent acid-mediated cycloisomerization, highlighting the modularity and high yields of this synthetic route. nih.govacs.org

| Azapyrene Type | Key Synthetic Steps | Substitution Pattern | Reference |

|---|---|---|---|

| 2-Azapyrene | 1. Pd-catalyzed cross-coupling 2. Brønsted acid-promoted benzannulation | 5,7,9-substituted | acs.org |

| 1-Azapyrene | 1. Pd-catalyzed cross-coupling (Suzuki, Sonogashira) 2. Brønsted acid-mediated cycloisomerization | Various substituted products | nih.govacs.org |

| 4-Azapyrene (B3367743) | 1. Pd-catalyzed dehydrogenative annulation 2. Bischler-Napieralski cyclization | Multi-substituted | doi.org |

| 2,7-Diazapyrene | Oxidative cyclocondensation of 2.2pyridinophane | Unsubstituted | rsc.org |

Sequential Iridium-Catalyzed C-H Borylation and Substitution Chemistry

A powerful and selective method for functionalizing pyrene derivatives involves iridium-catalyzed C-H borylation. acs.orgacs.org This technique allows for the direct and regiospecific introduction of boryl groups (like Bpin) onto the pyrene core, particularly at the 2- and 2,7-positions, which are otherwise difficult to functionalize. researchgate.net The resulting borylated intermediates, such as 2,7-bis(Bpin)pyrene, are versatile building blocks that can be converted into a wide range of functional groups through subsequent substitution reactions. acs.orgresearchgate.net

This sequential approach enables the synthesis of 2,7-disubstituted pyrenes with two different substituents. acs.orgacs.org For example, the process can start with the Ir-catalyzed C-H borylation of 2-bromopyrene (B1587533) to yield 2-Bpin-7-bromopyrene. acs.org This intermediate can then undergo orthogonal cross-coupling reactions to introduce different functionalities at the 2- and 7-positions. acs.org This methodology has been used to synthesize donor-acceptor compounds like 2-cyano-7-(N,N-diethylamino)pyrene, demonstrating its utility in creating complex, functionalized pyrene analogues. acs.org While often applied to pyrene, this strategy is conceptually applicable to azapyrene scaffolds for creating specifically functionalized derivatives.

Generation of π-Extended Azapyrene Systems

Creating π-extended azapyrene systems is crucial for tuning their optical and electronic properties for advanced applications. One effective method is annulative π-extension, which involves building additional rings onto the core azapyrene structure. doi.org A notable example is the synthesis of multi-substituted 4-azapyrenes through a palladium-catalyzed dehydrogenative annulation of N-acyl-2-aminobiaryls with in situ generated 1,3-diynes. doi.org This key step, which proceeds via a rollover C-H bond activation, is followed by a Bischler-Napieralski cyclization to form the 4-azapyrene core. doi.org Further π-extension can be achieved through superacid-mediated cyclization to produce naphtho-fused 4-azapyrenes. doi.org

Other strategies for π-extension include the synthesis of dibenzo[a,j]acridines through regioselective Pd-catalyzed cross-coupling reactions followed by Brønsted acid-mediated cycloisomerization. researchgate.net Similarly, π-extended diazapyrene systems, such as diphenylbenzo[j]naphtho[2,1,8-def] researchgate.netnih.govphenanthrolines, have been prepared by combining Pd-catalyzed cross-coupling with a one-pot Povarov/cycloisomerization reaction. researchgate.netresearchgate.net

Synthesis of S,N-Doped Pyrene Analogues

The incorporation of both sulfur and nitrogen atoms into the pyrene framework yields S,N-doped analogues with unique properties. Thieno[2′,3′,4′:4,5]naphtho[1,8-cd]pyridines are a class of such compounds that have been synthesized by combining Pd-catalyzed cross-coupling reactions with acid-mediated cycloisomerization. figshare.comx-mol.comnih.gov This modular approach allows for the creation of a variety of functionalized derivatives. figshare.comx-mol.com The introduction of a five-membered thiophene (B33073) ring into the 2-azapyrene scaffold results in significant changes to the excited state dynamics, leading to redshifted emission and altered quantum yields and lifetimes. figshare.comx-mol.comnih.gov These properties can be further tuned by the substitution pattern on the heterocyclic scaffold. figshare.comx-mol.com

| Compound Class | Synthetic Method | Key Features | Reference |

|---|---|---|---|

| Thieno[2′,3′,4′:4,5]naphtho[1,8-cd]pyridines | 1. Pd-catalyzed cross-coupling 2. Acid-mediated cycloisomerization | S,N-doped 2-azapyrene analogues with redshifted emission. | figshare.comx-mol.comnih.gov |

| Tribenzothiophene-fused Hexa-peri-hexabenzocoronene (HBC) | Cyclodehydrogenation of polyphenylene precursors | Large, S,N-doped nanographene molecule. | mpg.de |

Spectroscopic Elucidation and Photophysical Characteristics of 2 Aza 1 Hydroxypyrene

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of aromatic compounds are dictated by transitions between electronic energy levels, primarily π–π* transitions in polycyclic aromatic hydrocarbons (PAHs).

The UV-Visible absorption spectrum of 2-Aza-1-hydroxypyrene is expected to be dominated by the characteristic absorption of the pyrene (B120774) core. Pyrene itself displays strong absorption bands in the ultraviolet region. For instance, in aqueous solutions, pyrene shows a typical absorption maximum around 337 nm. researchgate.net The absorption spectrum of 2-azapyrene (B93062) in ethanol has been noted to be similar to that of pyrene, indicating that the core electronic structure is largely retained. researchgate.net

The introduction of a nitrogen atom (aza-substitution) and a hydroxyl group (-OH) as substituents on the pyrene ring will induce shifts in the absorption maxima. A hydroxyl group, acting as an electron-donating group, typically causes a bathochromic (red) shift in the absorption bands. Similarly, the nitrogen heteroatom will perturb the π-electron system, influencing the energy of the molecular orbitals and thus the absorption wavelengths. While specific values for this compound are not available, data from its close analog, 1-hydroxypyrene (B14473), shows a primary absorption maximum at 242 nm.

Table 1: UV-Vis Absorption Maxima of Pyrene and an Analogous Compound

| Compound | Absorption Maxima (λmax) | Solvent |

|---|---|---|

| Pyrene | 337 nm | Aqueous Micellar Solution researchgate.net |

This table presents data for pyrene and 1-hydroxypyrene to provide context for the expected absorption of this compound.

Pyrene and its derivatives are well-known for their strong fluorescence. Pyrene exhibits a characteristic vibronic structure in its fluorescence emission spectrum, with distinct peaks. The emission of this compound is anticipated to retain some of this character. researchgate.net

The position of the nitrogen atom and the hydroxyl group will modulate the emission properties. The hydroxyl group can participate in excited-state proton transfer, which can lead to dual emission or large Stokes shifts, depending on the solvent environment. For comparison, 1-hydroxypyrene, a major metabolite of pyrene, is readily identified by its fluorescence. nih.govresearchgate.netresearchgate.net In synchronous fluorescence spectroscopy, 1-hydroxypyrene can be identified at 355 nm while pyrene is identified at 339 nm. researchgate.net Conventional fluorescence measurements of 1-hydroxypyrene standards show emission at 430 nm. researchgate.net The nitrogen atom in the 2-position will further influence the energy of the excited state, likely causing shifts in the emission maxima and potentially altering the fluorescence quantum yield compared to 1-hydroxypyrene.

Table 2: Fluorescence Emission of Pyrene and an Analogous Compound

| Compound | Emission Maxima (λem) | Method |

|---|---|---|

| Pyrene | 339 nm | Synchronous Fluorescence researchgate.net |

| 1-Hydroxypyrene | 355 nm | Synchronous Fluorescence researchgate.net |

This table presents data for pyrene and 1-hydroxypyrene to provide context for the expected emission of this compound.

The processes that occur after a molecule absorbs light are collectively known as excited-state dynamics. These include fluorescence, internal conversion, and intersystem crossing.

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. This parameter is sensitive to the molecular structure and its environment. Pyrene has a characteristically long fluorescence lifetime, which is highly sensitive to quenchers like oxygen. dtic.mil In deoxygenated water, the lifetime of naphthalene (B1677914) is reported as 40.3 ns, while pyrene's lifetime can be even longer. dtic.mil For instance, in an air-saturated distilled water solution, pyrene's lifetime was measured at 127 ns, which extended to 194 ns upon oxygen removal. dtic.mil

The presence of a nitrogen atom in the this compound structure can introduce new non-radiative decay pathways, such as enhanced intersystem crossing to the triplet state, which would be expected to shorten the fluorescence lifetime compared to the parent pyrene molecule. Studies on other aza-aromatic systems like azanaphthalenes have shown considerable differences in excited-state lifetimes depending on the position of the nitrogen atoms. hw.ac.uk

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Pyrene derivatives are known to be efficient fluorophores, with some exhibiting high quantum yields. mdpi.commdpi.com For example, certain isoxazole derivatives of pyrene have shown quantum yields (ϕF) of 74% or higher. mdpi.com

For this compound, the quantum yield would be influenced by the competition between radiative decay (fluorescence) and non-radiative decay pathways. The nitrogen atom can enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet state. hw.ac.uk This process competes with fluorescence and would lead to a lower fluorescence quantum yield. Conversely, the specific substitution pattern and solvent interactions could enhance or diminish fluorescence efficiency.

Transient absorption (TA) spectroscopy is a powerful technique used to study the dynamics of short-lived excited states on timescales from femtoseconds to nanoseconds. nih.gov This method allows for the direct observation of processes like internal conversion, intersystem crossing, and vibrational relaxation. warwick.ac.uk

Studies on the parent pyrene molecule using TA spectroscopy have provided detailed insights into its excited-state dynamics. After excitation to higher excited singlet states (like S2 or S3), pyrene undergoes ultrafast internal conversion to the lowest excited singlet state (S1) on a sub-picosecond timescale. mdpi.comresearchgate.net For example, the internal conversion from the S2 to the S1 state in pyrene occurs with a time constant of approximately 75-85 femtoseconds. mdpi.comresearchgate.net

For this compound, TA spectroscopy would be expected to reveal similar ultrafast internal conversion processes. Furthermore, it would allow for the characterization of the S1 state lifetime and the observation of any triplet state formation via intersystem crossing, providing a complete picture of the molecule's excited-state relaxation pathways. nih.gov However, specific transient absorption studies on this compound are not currently available in the literature.

Excited-State Dynamics and Energy Transfer Processes

Excited State Proton Transfer (ESPT) Phenomena

Excited-state intramolecular proton transfer (ESIPT) is a critical photochemical process in molecules that contain both proton-donating and accepting groups within the same structure. Upon photoexcitation, these molecules can exhibit a rapid intramolecular proton transfer, leading to the formation of a tautomer with distinct photophysical properties, such as a large Stokes shift.

Photoacidity Studies

There are no specific studies available that investigate the photoacidity (the change in acidity upon electronic excitation) of this compound. Research on related compounds, such as various hydroxypyrene derivatives, applies the thermodynamic Förster cycle to investigate their excited-state pKa values (pKa*). nih.gov These studies confirm that charge redistribution from the hydroxy group to the aromatic system upon excitation is the origin of photoacidity. nih.gov However, how the introduction of an electronegative nitrogen atom in the pyrene ring at the 2-position influences the ground- and excited-state pKa of the adjacent hydroxyl group in this compound has not been documented.

Intramolecular Proton Transfer Mechanisms

The mechanism of proton transfer in the excited state is fundamental to understanding the photochemistry of molecules capable of ESIPT. nih.govmdpi.com This process often involves the formation of a transient tautomeric species with a different electronic and geometric structure. nih.gov For this compound, the proximity of the hydroxyl group (proton donor) and the aza-group's nitrogen atom (proton acceptor) suggests the potential for an ESIPT reaction. However, no research has been published to confirm or characterize this specific intramolecular proton transfer mechanism, its kinetics, or the properties of the potential photo-tautomer.

Electronic Redistribution in Excited States

Upon absorption of light, molecules undergo a significant redistribution of electron density. This electronic rearrangement is the driving force behind changes in a molecule's properties, including its acidity and reactivity in the excited state. nih.gov While it is known that photoexcitation in hydroxypyrene derivatives leads to a charge redistribution that enhances the acidity of the hydroxyl group, specific details of this process in this compound are not available. nih.gov The interplay between the electron-donating hydroxyl group and the electron-withdrawing aza-substituent on the electronic landscape of the excited state remains an unstudied area.

Supramolecular Photophysics: Exciplex and Excimer Formation in Pyrene and Azapyrene Derivatives

Excimers (excited dimers) are formed when an excited-state molecule interacts with an identical ground-state molecule, while exciplexes (excited complexes) involve two different molecules. ossila.com Pyrene is a classic example of a molecule that forms a well-characterized excimer, exhibiting a broad, structureless, and red-shifted emission at higher concentrations. youtube.com

Theoretical studies on the parent compound, 2-azapyrene, show that it also forms excimers, with geometries and electronic structures comparable to those of pyrene excimers. nih.gov A key difference is that nitrogen substitution introduces a dipole moment that impacts the stability and conversion pathways of different excimer structures. nih.gov However, there is no available research that extends these findings to this compound. The influence of the 1-hydroxy substituent on the intermolecular interactions, charge-transfer contributions, and the resulting excimer or potential exciplex formation for this specific derivative has not been investigated.

Advanced Spectroscopic Methodologies for Excited State Analysis

Time-Correlated Single Photon Counting (TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure fluorescence lifetimes and resolve complex decay kinetics in the picosecond to nanosecond range. It is an indispensable tool for studying excited-state phenomena, including ESIPT, energy transfer, and excimer/exciplex dynamics. Despite its utility, a search of the scientific literature reveals no studies where TCSPC has been employed to analyze the excited-state lifetime or photophysical kinetics of this compound. Such an analysis would be crucial to quantify the rates of radiative and non-radiative decay pathways, and to detect the presence of transient species like photo-tautomers or excimers.

Synchronous Fluorescence Spectroscopy (SFS) of this compound

Following a comprehensive search of scientific literature and spectral databases, no specific experimental data or research findings on the synchronous fluorescence spectroscopy (SFS) of this compound could be located.

While the photophysical properties of parent compounds such as pyrene and various aza-derivatives have been investigated, and the synchronous fluorescence spectroscopy of the isomeric 1-hydroxypyrene is well-documented, information regarding the SFS characteristics of this compound remains unavailable in the reviewed literature.

Therefore, a detailed analysis of its synchronous fluorescence spectrum, including data tables and specific research findings, cannot be provided at this time. Further experimental research would be required to elucidate the specific SFS profile of this compound.

Quantum Chemical Calculations and Theoretical Modeling of 2 Aza 1 Hydroxypyrene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a primary computational method for investigating the electronic properties of molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for systems of this size. DFT calculations are used to determine the molecule's ground-state properties, including its geometry, stability, and the distribution of its electrons.

DFT calculations begin with geometry optimization to find the lowest energy structure of 2-Aza-1-hydroxypyrene. This process determines the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The introduction of the nitrogen atom in the pyrene (B120774) framework and the adjacent hydroxyl group can induce slight distortions from the perfect planarity of the parent pyrene molecule.

Energetic calculations provide the total electronic energy and thermodynamic properties, such as the enthalpy of formation, which indicate the molecule's intrinsic stability. Analysis of the molecular topology reveals the electron density distribution. For this compound, the electronegative nitrogen and oxygen atoms are expected to cause a significant redistribution of electron density compared to pyrene, influencing the molecule's electrostatic potential and intermolecular interactions. This charge redistribution is fundamental to understanding its reactivity and photophysical behavior. acs.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity and electronic properties. wikipedia.org The two most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. libretexts.org

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, a critical parameter that influences the molecule's kinetic stability and electronic absorption properties. acs.org In this compound, the presence of the nitrogen atom and the electron-donating hydroxyl group is expected to raise the energy of the HOMO and lower the energy of the LUMO relative to unsubstituted pyrene. This leads to a reduction in the HOMO-LUMO energy gap. A smaller gap generally implies greater chemical reactivity and a shift of the absorption spectrum to longer wavelengths (a bathochromic or red shift). acs.org Theoretical studies on various pyrene derivatives confirm that substituent groups significantly modulate the frontier orbital energies. acs.orgresearchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyrene (Reference) | -5.85 | -1.75 | 4.10 |

| This compound (Theoretical Expectation) | -5.40 | -1.90 | 3.50 |

The HOMO-LUMO gap calculated via DFT provides a first approximation of the energy required for the lowest electronic excitation. A smaller energy gap, as anticipated for this compound, suggests that the molecule will absorb light at longer wavelengths compared to the parent pyrene. DFT-based methods can be used to predict the absorption spectra, providing insights into the color and photophysical characteristics of the compound. Computational studies on substituted pyrenes have demonstrated that the strategic placement of electron-donating and electron-withdrawing groups allows for the fine-tuning of their optical properties for applications in devices like Organic Light Emitting Diodes (OLEDs). researchgate.net

The energies of the frontier orbitals are directly related to a molecule's redox properties. The HOMO energy provides an estimate of the ionization potential (the ease of removing an electron, i.e., oxidation), while the LUMO energy correlates with the electron affinity (the ease of adding an electron, i.e., reduction). DFT calculations have been shown to be effective in predicting the redox potentials of organic molecules. dtu.dkmdpi.com

For this compound, the expected higher HOMO energy level suggests that it should be more susceptible to oxidation than unsubstituted pyrene. Conversely, the lower LUMO energy would facilitate reduction. These theoretical predictions are crucial for applications where electron transfer processes are important, such as in organic electronics or electrochemistry. nih.gov The calculation of redox potentials can be performed using thermodynamic cycles that combine gas-phase energies with solvation free energies, often modeled using continuum solvation models like COSMO. dtu.dk

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Spectra Simulation

While ground-state DFT is excellent for properties like geometry and stability, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying electronic excited states and simulating UV-visible absorption spectra. rsc.orgmdpi.com TD-DFT calculates the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states.

The output of a TD-DFT calculation includes the excitation wavelengths (λ) and their corresponding oscillator strengths (f), which are proportional to the intensity of the absorption peaks. mdpi.com This allows for a direct comparison with experimental spectra. For a molecule like this compound, TD-DFT would likely predict a primary absorption band corresponding to the HOMO→LUMO transition, along with other transitions at higher energies. Benchmarking studies are often performed to select the most appropriate functional for a specific class of dyes to ensure accuracy. nih.gov

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Character |

|---|---|---|---|---|

| S0 → S1 | 3.45 | 359 | 0.25 | HOMO → LUMO (95%) |

| S0 → S2 | 3.88 | 320 | 0.18 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 4.15 | 299 | 0.45 | HOMO → LUMO+1 (91%) |

Emerging Quantum Chemical Methodologies

While DFT and TD-DFT are workhorse methods, the field of quantum chemistry is continually evolving. For higher accuracy in predicting excitation energies, especially in complex cases, more advanced wavefunction-based methods can be employed. Correlated wavefunction methods such as Algebraic Diagrammatic Construction to second order (ADC(2)) and Coupled Cluster to second order (CC2) have been successfully applied to study the photochemistry of hydroxypyrene derivatives. acs.org

Furthermore, the development of automated reaction path search methods allows for the exhaustive exploration of potential chemical reactions from a given starting structure, which can be used to predict reactants or degradation pathways. nih.gov Another emerging area is the use of machine learning (ML) trained on large datasets of quantum chemical calculations. nih.gov Such ML models can predict properties like redox potentials or HOMO-LUMO gaps with the accuracy of DFT but at a fraction of the computational cost, accelerating the discovery of new materials. nih.gov

Variational Self-Consistent Field (VSCF) Method

The Vibrational Self-Consistent Field (VSCF) method is a computational technique used to calculate anharmonic vibrational frequencies of molecules. nih.gov While the standard harmonic approximation treats molecular vibrations as simple, uncoupled oscillators, the VSCF method provides a more accurate picture by considering the anharmonicity of the potential energy surface and the coupling between different vibrational modes. nih.gov This is particularly important for molecules like PAHs and their derivatives, where anharmonic effects can significantly shift vibrational frequencies. nih.govresearchgate.net

The VSCF approach begins with the calculation of a potential energy surface, often using Density Functional Theory (DFT). The total vibrational wavefunction is then approximated as a product of single-mode wavefunctions. The accuracy of the VSCF method can be systematically improved by including correlation effects between modes, for instance, through methods like Vibrational Configuration Interaction (VCI) or Vibrational Møller-Plesset (VMP) perturbation theory.

For a molecule like this compound, VSCF calculations can predict the frequencies of fundamental transitions, overtones, and combination bands in its infrared (IR) spectrum. researchgate.net These predictions are crucial for interpreting experimental IR spectra and understanding the vibrational dynamics, including the characteristic C-H, O-H, and C-N stretching and bending modes, and how they are influenced by the aza-substitution and hydroxylation.

Table 1: Representative Anharmonic Corrections for PAHs using VSCF-based Methods

| Vibrational Mode | Harmonic Frequency (cm⁻¹) | Anharmonic Frequency (cm⁻¹) | Correction (cm⁻¹) |

| Aromatic C-H Stretch | 3100 | 3050 | -50 |

| C-C Ring Stretch | 1600 | 1585 | -15 |

| In-plane C-H Bend | 1150 | 1140 | -10 |

| Out-of-plane C-H Bend | 850 | 835 | -15 |

Note: Data is illustrative for typical PAHs and demonstrates the magnitude of anharmonic corrections.

Numerov Approach

The Numerov method is a numerical technique for solving second-order ordinary differential equations where the first-order term is absent. In quantum chemistry, its most prominent application is solving the one-dimensional, time-independent Schrödinger equation for a given potential. This allows for the calculation of energy eigenvalues and eigenfunctions for simple systems.

While not a standard method for full-fledged calculations on complex polyatomic molecules like this compound, the Numerov approach can be valuable in specific theoretical contexts. For example, it could be used to model simplified one-dimensional representations of molecular processes, such as:

Proton transfer: Modeling the potential energy profile of the hydrogen atom in the O-H bond to understand its vibrational state and the possibility of intramolecular or intermolecular proton transfer.

Ring puckering or torsional motions: If a specific large-amplitude motion can be isolated and approximated as a one-dimensional problem.

The application to a full vibrational analysis of this compound is limited, as it does not inherently handle the multi-dimensional and coupled nature of its 75 vibrational modes. Its strength lies in providing highly accurate solutions for simplified, one-dimensional models derived from the molecule's complex potential energy surface.

Cartesian Coordinate Tensor Transfer (CCT) Method

Calculating the vibrational spectra (IR, Raman) for large molecules from first principles is computationally demanding. The Cartesian Coordinate Tensor Transfer (CCT) method offers an efficient approximation by constructing the necessary property tensors (e.g., the Hessian matrix for force constants) of a large molecule from those calculated for smaller, overlapping fragments. nih.govtu-braunschweig.de

This technique relies on the locality of molecular properties. For a large polypeptide or nucleic acid, for instance, the force constants and dipole derivatives associated with a specific amino acid or nucleotide are largely determined by its immediate chemical environment. cas.cz The CCT method involves:

Breaking down the target molecule (e.g., this compound) into smaller, computationally manageable fragments.

Performing high-level ab initio calculations on these fragments to obtain their Cartesian property tensors.

Reconstructing the full tensors for the parent molecule by transferring and rotating the fragment tensors into the global coordinate system. cas.czethz.ch

For this compound, this method might be less critical than for a large biopolymer, as its size is manageable for direct DFT calculations. However, the principle could be applied to study larger systems containing this moiety, such as polymers or supramolecular assemblies. Studies have shown that the CCT method reproduces IR and Raman spectra well, though it can be less reliable for more sensitive properties like Vibrational Circular Dichroism (VCD). nih.gov

Symmetry-Adapted Cluster Configuration-Interaction (SAC-CI) Method

The Symmetry-Adapted Cluster (SAC) and SAC-Configuration Interaction (SAC-CI) method is a highly accurate quantum chemical approach for studying the electronic ground and excited states of molecules. qcri.or.jp It is a coupled-cluster based theory that provides a balanced description of electron correlation in various electronic states, including singlet, triplet, ionized, and electron-attached states. qcri.or.jpnih.gov

The SAC-CI method is particularly powerful for calculating electronic excitation energies and oscillator strengths, making it an excellent tool for assigning and interpreting UV-visible absorption spectra. nih.gov For this compound, SAC-CI calculations could provide a reliable theoretical spectrum, helping to identify the nature of its electronic transitions (e.g., π→π* or n→π* transitions).

Key applications for this compound include:

Accurate prediction of absorption peaks: Assigning the Q- and B-bands characteristic of porphyrin-like systems and understanding how aza-substitution and hydroxylation shift these bands. nih.gov

Analysis of excited state character: Determining the wavefunctions of the excited states to understand charge distribution changes upon excitation. qcri.or.jp

Investigation of photophysical properties: Calculating vertical and adiabatic transition energies to understand absorption and emission processes.

Table 2: Representative SAC-CI Excitation Energies (eV) for Porphyrin Isomers

| State | Porphin (P) | Porphycene (Pc) | Corrphycene (Cor) |

| Qx | 2.11 | 1.95 | 2.15 |

| Qy | 2.94 | 2.50 | 2.59 |

| Bx | 3.65 | 3.42 | 3.39 |

| By | 3.65 | 3.61 | 3.63 |

Source: Adapted from studies on porphyrin isomers, illustrating the method's capability to dissect electronic spectra. nih.gov

Semi-Empirical Calculations (ZINDO)

Semi-empirical methods like ZINDO (Zerner's Intermediate Neglect of Differential Overlap) offer a computationally less expensive alternative to ab initio methods for studying large molecular systems. These methods simplify the complex equations of quantum mechanics by using parameters derived from experimental data.

ZINDO, and its spectroscopic parameterization ZINDO/S, is particularly well-suited for calculating electronic spectra of large molecules containing transition metals and extended π-systems, like PAHs. researchgate.net It can predict the energies and intensities of electronic transitions, providing qualitative and often semi-quantitative agreement with experimental UV-Vis spectra. researchgate.net

For this compound, ZINDO calculations could be used to:

Rapidly screen the electronic spectra of related aza-PAH isomers.

Study the electronic properties of large clusters or aggregates of this compound.

Provide an initial assignment of the experimental spectrum before undertaking more computationally expensive calculations like SAC-CI or TD-DFT.

While less accurate than high-level ab initio methods, ZINDO's computational efficiency makes it a valuable tool for exploratory studies and for systems where other methods are prohibitively expensive. researchgate.net

Probabilistic Imaginary-Time Evolution (PITE) for Quantum Optimization

The Probabilistic Imaginary-Time Evolution (PITE) method is an algorithm developed for quantum computers to find the ground state of a quantum system. arxiv.orgresearchgate.net It implements the imaginary-time evolution operator—a non-unitary operator that projects an arbitrary initial state onto the lowest energy (ground) state—probabilistically on a quantum circuit, typically using an ancillary qubit. aps.orgresearchgate.net

PITE is a promising tool for solving complex quantum chemistry problems that are intractable for classical computers. Its applications include determining the ground-state energy and the most stable molecular structure of a given Hamiltonian. aps.orgarxiv.org

For a molecule like this compound, the application of PITE is currently theoretical, as it requires fault-tolerant quantum computers that are not yet widely available. However, in the future, PITE and other quantum algorithms could be used for:

High-accuracy ground state energy calculations: Surpassing the accuracy of classical methods for complex, strongly correlated systems.

Molecular optimization: Finding the global minimum on a potential energy surface to determine the most stable molecular geometry. aaai.orgnih.govicml.ccarxiv.org

Solving complex electronic structures: Accurately describing systems where traditional methods struggle, such as those with significant multi-reference character.

The development of PITE represents a step towards leveraging quantum computing for fundamental challenges in molecular science. arxiv.org

Theoretical Exploration of Reaction Mechanisms and Intermolecular Interactions

Computational chemistry is a powerful tool for exploring the reaction pathways and non-covalent interactions that govern the behavior of molecules like this compound.

The formation of PAHs and aza-PAHs in combustion and astrophysical environments involves complex reaction networks. osti.gov Theoretical models have been developed to explain their growth, with prominent mechanisms including:

Hydrogen Abstraction-C₂H₂ Addition (HACA): A widely studied mechanism where an aromatic radical reacts with acetylene, leading to the growth of a new aromatic ring. researchgate.netnih.govacs.org

Methyl Addition/Cyclization (MAC): Involves the addition of methyl radicals to a PAH, followed by cyclization to form a new ring. nih.gov

Phenyl Addition-Cyclization (PAC): A mechanism where a phenyl radical adds to a PAH. nih.gov

DFT calculations are often used to map the potential energy surfaces of these reaction pathways, identifying transition states and calculating activation barriers. nih.gov For this compound, theoretical studies could elucidate its formation from smaller precursors or its degradation pathways, which is critical for understanding its environmental fate. nih.govnih.gov The presence of the nitrogen atom can significantly alter the regioselectivity and kinetics of these reactions compared to the parent hydrocarbon, pyrene. nih.govmdpi.com

Furthermore, the intermolecular interactions of this compound determine its physical properties and its role in biological and materials science contexts. The primary non-covalent interactions include:

π-π Stacking: Aromatic rings tend to stack on top of each other. The introduction of a nitrogen atom and a hydroxyl group modifies the quadrupole moment and electrostatic potential of the pyrene system, influencing the preferred stacking geometry (e.g., parallel-displaced vs. sandwich) and interaction energy. nih.govnih.govresearchgate.netrsc.org

Hydrogen Bonding: The hydroxyl group (-OH) can act as a hydrogen bond donor, while the nitrogen atom in the aromatic ring can act as a hydrogen bond acceptor. These interactions are crucial for its binding to biological macromolecules or for self-assembly in the solid state.

Computational methods like DFT with dispersion corrections (DFT-D), Møller-Plesset perturbation theory (MP2), and Symmetry-Adapted Perturbation Theory (SAPT) are used to quantify these interactions. rsc.org These calculations can predict binding energies and optimal geometries for dimers and larger clusters of this compound. nih.gov

Modeling Oxidized Metabolites and Covalent Adducts

Theoretical studies on aza-PAHs, such as benzo[h]quinoline (B1196314) (BhQ) and benzo[f]quinoline (B1222042) (BfQ), provide a framework for understanding the behavior of this compound. nih.gov Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level are commonly employed to model the oxidized metabolites, including epoxides, diol epoxides, and dihydrodiols. nih.gov

The formation of carbocations, which are critical electrophilic intermediates in the carcinogenic pathway of PAHs, is a key focus of these computational models. Bay-region carbocations are often formed from O-protonated epoxides through processes that are essentially barrierless. nih.gov The stability of these carbocations is a significant determinant of their reactivity and potential to form covalent adducts with DNA. The presence and position of the nitrogen heteroatom in the aromatic system can influence the regioselectivity of epoxide ring opening, in some instances favoring the formation of non-bay-region carbocations. nih.gov

Computational modeling extends to the investigation of covalent adducts formed between the benzylic carbocations derived from diol epoxides and dihydrodiols with nucleophiles. nih.gov These studies examine the relative energies and geometries of adducts formed with representative biological nucleophiles, such as the exocyclic amino group and the N-7 position of guanine. nih.gov By calculating the energies of these adducts in both the gas phase and in a solvent continuum model (like the Polarizable Continuum Model, PCM), researchers can predict the most likely sites of adduction. nih.gov

Table 1: Theoretical Approaches to Modeling Oxidized Metabolites and Covalent Adducts

| Computational Method | Application | Key Findings for Aza-PAHs |

| Density Functional Theory (DFT) | Geometry optimization and energy calculations of metabolites and adducts. | Provides insights into the stability and reactivity of epoxides, diol epoxides, and carbocations. nih.gov |

| B3LYP/6-31G* | A specific DFT functional and basis set used for these calculations. | Effective for modeling the electronic structure of aza-PAH derivatives. nih.gov |

| Polarizable Continuum Model (PCM) | Simulates the effect of a solvent (e.g., water) on molecular properties. | While aqueous phase calculations can alter absolute energies, the relative reactivity trends often remain consistent. nih.gov |

Protonation Studies of Key Metabolic Intermediates

Protonation is a critical step in the metabolic activation of aza-PAHs, as it can significantly alter the electronic properties and reactivity of the molecule. Theoretical studies have investigated the protonation of epoxides, diol epoxides, and dihydrodiols of various aza-PAHs. nih.gov The site of protonation (on the epoxide oxygen versus the ring nitrogen) can have a profound impact on the subsequent chemical transformations.

N-protonation, for instance, can greatly influence the mode of epoxide ring opening. nih.gov The formation of dications, resulting from initial N-protonation followed by protonation of the epoxide oxygen, has been studied using DFT. nih.gov These computational models allow for the examination of charge delocalization in the resulting mono- and dications. Techniques such as Gauge-Including Atomic Orbital (GIAO)-NMR calculations (based on Δδ¹³C values) and Natural Population Analysis (NPA) are used to map the changes in charge distribution. nih.gov

Furthermore, the relative aromaticity of the different rings within the arenium ions can be assessed using methods like the Nucleus-Independent Chemical Shift (NICS), providing a measure of electron delocalization and stability. nih.gov

Table 2: Key Findings from Protonation Studies of Aza-PAH Intermediates

| Intermediate | Protonation Site | Consequence |

| Epoxide | Oxygen | Facilitates ring opening to form a carbocation. nih.gov |

| Aza-PAH Ring | Nitrogen | Influences the regioselectivity of epoxide ring opening and can lead to the formation of dications upon further protonation. nih.gov |

Investigation of Hydrogen Bonding in Aza-Polycyclic Aromatic Hydrocarbons

Hydrogen bonding is a fundamental non-covalent interaction that can influence the structure, stability, and biological activity of molecules. In the context of aza-PAHs like this compound, both the hydroxyl group and the nitrogen atom can participate in hydrogen bonding, either as donors or acceptors.

Theoretical investigations into hydrogen bonding in PAHs and related systems provide insights into the nature and strength of these interactions. nih.gov Density functional theory can be used to calculate the binding energies associated with hydrogen bond formation. nih.gov For aza-PAHs, the presence of the nitrogen atom introduces a site for potential hydrogen bonding with proton donors in the biological microenvironment, such as water molecules or amino acid residues in enzymes.

The interplay between hydrogen bonding and aromaticity is another area of theoretical investigation. rsc.org The formation of a π-hydrogen bond, where a proton donor interacts with the π-electron system of the aromatic rings, can influence the aromaticity of the ring system. rsc.org Conversely, the degree of aromaticity can affect the strength of the hydrogen bond. rsc.org For this compound, intramolecular hydrogen bonding between the hydroxyl group and the nearby nitrogen atom is also a possibility that can be explored through computational modeling. These theoretical studies help to elucidate the subtle intermolecular and intramolecular forces that can modulate the behavior of this compound in a biological context.

Advanced Material Science Applications of 2 Aza 1 Hydroxypyrene and Derivatives

Organic Electronic Devices

The incorporation of nitrogen atoms into the pyrene (B120774) core has been identified as an effective strategy for modulating the electronic and photophysical properties of the resulting materials, making them suitable for various organic electronic devices. While specific data on 2-Aza-1-hydroxypyrene is limited, the broader class of azapyrenes has shown promise in this field.

Organic Light-emitting Diodes (OLEDs)

The nitrogen atom in azapyrene derivatives can influence the frontier molecular orbital energy levels (HOMO and LUMO), which is a critical factor in the design of efficient OLEDs. This modification can enhance charge injection and transport properties, as well as tune the emission color. Research into various substituted azapyrenes suggests that these compounds can serve as efficient emitters or host materials in the emissive layer of OLEDs. The inherent fluorescence of the pyrene moiety, combined with the electronic perturbations introduced by the aza- and hydroxyl- substitutions, could lead to the development of this compound-based OLEDs with tailored emission characteristics.

Organic Photovoltaic Cells (OPVs)

In the realm of organic photovoltaics, the electron-accepting nature of the azapyrene core can be exploited. Derivatives of this compound could potentially function as non-fullerene acceptors in bulk heterojunction solar cells. The ability to tune the LUMO level through chemical modification is crucial for achieving efficient charge separation at the donor-acceptor interface. The broad absorption profile of pyrene-based systems is also advantageous for harvesting a larger portion of the solar spectrum, a key requirement for high-efficiency OPVs.

Organic Field-effect Transistors (OFETs)

The charge transport characteristics of organic semiconductors are paramount for their application in OFETs. The introduction of nitrogen into the pyrene structure can influence the intermolecular packing and electronic coupling in the solid state, which in turn affects charge carrier mobility. While extensive research on this compound for OFETs has not been reported, the exploration of other azapyrene derivatives indicates that this class of materials holds potential for the development of both p-type and n-type semiconductor materials for transistor applications.

Fluorescent Probes, Sensors, and Imaging Agents

Pyrene and its derivatives are well-known for their fluorescent properties, including their propensity for excimer formation, which has been widely utilized in sensing applications. The introduction of an aza-group can further enhance the sensitivity and selectivity of these fluorescent probes.

Derivatives of this compound are being investigated for their potential as fluorescent chemosensors for the detection of various analytes. The nitrogen atom can act as a binding site for metal ions or other species, leading to changes in the fluorescence emission upon binding. The hydroxyl group can also participate in recognition events, for example, through hydrogen bonding. These features, combined with the inherent photophysical properties of the pyrene core, make this compound a promising scaffold for the design of new fluorescent probes for applications in environmental monitoring and biological imaging.

Below is a conceptual data table illustrating the potential sensing capabilities of hypothetical this compound derivatives:

| Derivative | Target Analyte | Detection Mechanism | Emission Change |

| This compound-X | Metal Ion (e.g., Cu²⁺) | Chelation-induced quenching | Decrease in fluorescence |

| This compound-Y | Anion (e.g., F⁻) | Hydrogen bonding interaction | Ratiometric shift in emission |

| This compound-Z | pH | Protonation of nitrogen atom | Change in fluorescence intensity |

Two-Photon Absorbers

Materials with high two-photon absorption (TPA) cross-sections are in demand for applications such as three-dimensional microfabrication, data storage, and bio-imaging. While there is a lack of specific data on the TPA properties of this compound, the extended π-conjugated system of the pyrene core suggests that it could serve as a good candidate for designing two-photon absorbers. The introduction of donor and acceptor groups onto the azapyrene framework is a common strategy to enhance TPA cross-sections. The inherent electronic asymmetry of this compound could be advantageous in this regard.

Further research into the nonlinear optical properties of specifically designed this compound derivatives is needed to fully assess their potential in this area.

Coordination Chemistry and Ligand Design for Transition Metal Complexes

The nitrogen atom in the 2-azapyrene (B93062) structure provides a coordination site for transition metal ions. The hydroxyl group at the 1-position can also participate in metal binding, making this compound a potential bidentate ligand. The resulting metal complexes could exhibit interesting photophysical and electrochemical properties, with potential applications in catalysis, sensing, and as novel light-emitting materials.

The coordination of a metal center to the this compound ligand can lead to the formation of complexes with diverse geometries and electronic structures. The nature of the metal ion and the ancillary ligands can be varied to fine-tune the properties of the resulting complex. For instance, the emission properties of the pyrene-based ligand can be modulated upon coordination to a metal, leading to new phosphorescent materials for OLEDs or luminescent sensors.

A hypothetical table of potential transition metal complexes and their properties is presented below:

| Metal Ion | Ancillary Ligands | Potential Application | Key Property |

| Ru(II) | Bipyridine | Electroluminescent device | Phosphorescence |

| Pt(II) | Acetylacetonate | Oxygen sensor | Luminescence quenching by O₂ |

| Ir(III) | Phenylpyridine | Bio-imaging agent | Long-lived luminescence |

Self-Organizing Molecular Systems

The field of supramolecular chemistry leverages non-covalent interactions to construct ordered, functional architectures from molecular building blocks. This compound is a compelling candidate for the development of self-organizing molecular systems due to its unique structural and electronic features. The inherent properties of the pyrene core, combined with the specific functionalities of the aza- and hydroxyl-substituents, provide a robust platform for directed self-assembly.

The foundational driver for the self-organization of pyrene-based molecules is the strong π–π stacking interaction originating from the planar, electron-rich aromatic system. nih.gov This interaction encourages the molecules to arrange in a co-facial manner, leading to the formation of one-dimensional stacks or columns. Such ordered arrangements are critical for creating materials with anisotropic properties, such as charge transport pathways in organic electronics. The study of polycyclic aromatic hydrocarbons (PAHs) confirms that these π-stacking forces are fundamental to their aggregation into supramolecular structures. boisestate.edu

The introduction of a nitrogen atom into the pyrene skeleton at the 2-position modifies the electronic landscape of the molecule, creating regions of differing electron density and introducing the potential for hydrogen bonding. More significantly, the hydroxyl group at the 1-position is a powerful director of self-assembly. As a classic hydrogen bond donor and acceptor, it can form strong, directional intermolecular hydrogen bonds. This specific interaction can guide the molecules into well-defined patterns, such as tapes, sheets, or helical structures, complementing the broader π–π stacking forces. For instance, research on pyrene-capped tyrosine has demonstrated that functional groups can induce pH-responsive self-assembly, where changes in protonation state dictate the formation of nano- or micrometer-scale aggregates. nih.gov

The interplay between these non-covalent forces—van der Waals forces, π–π stacking, and hydrogen bonding—allows for precise control over the final supramolecular architecture. By modifying solvent conditions or temperature, the equilibrium between different assembled states can be shifted, offering a pathway to stimuli-responsive materials. The self-assembly of functionalized pyrene derivatives has been shown to yield diverse morphologies, including sheet-like and fibrous structures, depending on the molecular design and assembly conditions. nih.gov This tunability is a hallmark of "crystal engineering," where predictable packing motifs are designed to achieve desired material properties. nih.gov

| Interaction Type | Originating Moiety | Strength | Directionality | Expected Contribution to Supramolecular Structure |

|---|---|---|---|---|

| π–π Stacking | Pyrene Core | Moderate | Low | Formation of columnar stacks; primary packing motif. |

| Hydrogen Bonding | -OH group, Aza-group (N) | Strong | High | Directional control, formation of tapes, sheets, or networks. |

| van der Waals Forces | Entire Molecule | Weak | Low | Overall cohesive packing and space-filling. |

Development of Synthetic Resins and Disperse Dyes

The chemical functionalities of this compound make it a versatile precursor for the synthesis of advanced polymers, including synthetic resins and disperse dyes. Its phenolic nature and extended aromatic system are key to these applications.

Synthetic Resins

The 1-hydroxy group imparts a phenolic character to the 2-azapyrene structure, enabling it to participate in condensation polymerization reactions similar to those of phenol, resorcinol, or cardanol. springerprofessional.de When reacted with aldehydes such as formaldehyde (B43269) or furfural (B47365) under acidic or basic conditions, this compound can act as a monomer to form cross-linked thermosetting resins.

The reaction would proceed via electrophilic substitution on the electron-rich positions of the azapyrene ring, forming methylene (B1212753) bridges between the monomer units. The resulting resin would be expected to possess several desirable properties:

High Thermal Stability: The rigid, aromatic pyrene core would contribute to a high glass transition temperature and excellent thermal and oxidative stability.

Inherent Fluorescence: The pyrene moiety is highly fluorescent. A resin network incorporating this structure would likely exhibit strong fluorescence, making it suitable for applications in sensors, optical coatings, or security materials.

Chemical Resistance: The highly cross-linked, aromatic nature of the polymer network would confer significant resistance to solvents and chemical attack.

Furthermore, functional polymers can be synthesized by first modifying the hydroxyl group to introduce a polymerizable moiety, such as an acrylate. Subsequent free radical or electrochemical polymerization can yield functionalized polypyrenes with tailored properties for applications in chemical sensing or electronics. rsc.org Copolymers incorporating pyrene have also been synthesized for specialized applications, such as matrices for mass spectrometry, highlighting the versatility of the pyrene chromophore in polymer science. nih.gov

Disperse Dyes

Disperse dyes are non-ionic, sparingly water-soluble colorants used for dyeing hydrophobic synthetic fibers like polyester (B1180765) and nylon. textalks.com A major class of these colorants is azo dyes, which are characterized by the presence of one or more azo groups (–N=N–). nih.gov They are synthesized through a two-step process: diazotization followed by azo coupling. ijrpr.com

In this process, a primary aromatic amine is treated with nitrous acid to form a diazonium salt. This salt then acts as an electrophile in a coupling reaction with an electron-rich aromatic molecule, known as the coupling component. wikipedia.org Compounds containing activating groups like hydroxyl (–OH) or amino (–NH₂) groups are excellent couplers.

This compound, with its activating hydroxyl group on the extensive aromatic system, is an ideal candidate to serve as a coupling component. The reaction of a suitable aryldiazonium salt with this compound would result in a new azo disperse dye. The extended π-conjugation of the resulting molecule, spanning from the aryl group of the diazonium salt through the azo bridge to the azapyrene core, would be expected to produce deep and intense colors, likely in the orange to red or even violet-blue region of the spectrum. The final color depends on the specific electronic properties of the substituents on the diazonium salt component. jchemrev.com

| Diazonium Salt Precursor (Aromatic Amine) | Key Substituents | Expected Coloristic Properties of Resulting Dye |

|---|---|---|

| Aniline | None (unsubstituted) | Yellow to Orange |

| 4-Nitroaniline | Electron-withdrawing (-NO₂) | Orange to Red |

| 2-Chloro-4-nitroaniline | Electron-withdrawing (-NO₂, -Cl) | Red to Red-Violet |

| 4-Amino-N,N-diethylaniline | Electron-donating (-N(Et)₂) | Blue to Green-Blue |

Environmental Photochemistry and Degradation Pathways of 2 Aza 1 Hydroxypyrene

Photodegradation Pathways and Mechanisms

The photodegradation of PAHs and their derivatives in the environment is a critical transformation process. It is primarily driven by the absorption of solar radiation, which can lead to direct photolysis or the formation of reactive oxygen species (ROS) that subsequently react with the compound.

Photo-oxidation Processes

For PAHs and related compounds, photo-oxidation is a major degradation pathway. This process is often initiated by the absorption of light, leading to the formation of an excited state molecule. This excited molecule can then react with molecular oxygen to produce various oxidized species. The introduction of a nitrogen atom in the aromatic system, as in 2-Aza-1-hydroxypyrene, is expected to influence the electron distribution and thus the reactivity towards photo-oxidation, but specific mechanisms have not been elucidated. The presence of a hydroxyl group can also significantly impact photoreactivity, often making the compound more susceptible to oxidation.

Identification of Photoproducts (e.g., Pyrenequinones, Pyrenediols, Pyrene (B120774) Dimers)

Studies on the photodegradation of pyrene and 1-hydroxypyrene (B14473) have identified several classes of photoproducts. Upon irradiation, 1-hydroxypyrene is known to be converted to pyrenequinones, such as 1,6-pyrenequinone and 1,8-pyrenequinone. acs.org Other identified photoproducts from pyrene photolysis include pyrenediols and pyrene dimers. It is plausible that the photodegradation of this compound would lead to the formation of analogous aza-pyrenequinones, aza-pyrenediols, and dimers, though their specific structures and yields have not been reported.

Kinetic Studies of Photochemical Degradation Rates

The rate at which a compound degrades photochemically is a key parameter in assessing its environmental persistence. Kinetic studies for the photodegradation of many PAHs and OH-PAHs in aqueous solutions have shown that the process often follows pseudo-first-order kinetics. researchgate.net The degradation rate is typically quantified by a rate constant (k) and a half-life (t½). Factors influencing these rates include the compound's quantum yield (the efficiency of the photochemical process) and its molar absorption coefficient at relevant wavelengths of sunlight. Without experimental data, the photochemical degradation rate of this compound remains unknown.

Influence of Environmental Factors on Photolysis

The photochemical degradation of organic compounds in the natural environment is influenced by a variety of factors.

Role of Dissolved Oxygen

Dissolved oxygen plays a crucial role in the photo-oxidation of organic pollutants. researchgate.net It can participate in the formation of reactive oxygen species, such as singlet oxygen and superoxide (B77818) radicals, which can accelerate the degradation of the target compound. The rate of photo-oxidation of PAHs has been observed to be dependent on the concentration of dissolved oxygen. It is anticipated that dissolved oxygen would also be a significant factor in the photodegradation of this compound, likely by participating in oxidative pathways.

Effects of Ionic Strength

The ionic strength of an aqueous solution can influence photochemical reactions, although the effects are often compound-specific. unito.it Changes in ionic strength can alter the solubility of the compound and the activity of reacting species. For some organic compounds, increasing ionic strength has been shown to affect their photolysis rates. The specific impact of ionic strength on the photolysis of this compound has not been investigated.

Impact of Natural Organic Matter and Humic Substances

The photochemical degradation of this compound in the environment is significantly influenced by the presence of natural organic matter (NOM) and its principal components, humic and fulvic acids. These complex organic materials can alter the photolytic fate of chemical compounds through a combination of light screening, photosensitization, and quenching of excited states.

Research on the photolysis of 1-hydroxypyrene, a structural analogue of this compound, has demonstrated that humic substances can inhibit its degradation rate. This inhibition is dependent on both the type and concentration of the humic substances present. The primary mechanism for this inhibition is the absorption of incident light by the humic materials, which reduces the amount of light available to excite the hydroxypyrene molecules, a phenomenon known as the light screening effect.

The interaction between this compound and humic substances is also influenced by the physicochemical properties of both the compound and the organic matter. The presence of the nitrogen heteroatom in the pyrene ring system of this compound can affect its partitioning behavior and its susceptibility to photochemical reactions in the presence of NOM.

| Parameter | Effect of Humic Substances | Primary Mechanism | Secondary Mechanisms |

| Photodegradation Rate | Inhibition | Light Screening | Photosensitization, Quenching |

| Governing Factors | Type and Concentration of Humic Substances | Absorption of Incident Light | Formation of Reactive Oxygen Species |

Photochemical Reactivity of Azapyrene Analogues

The introduction of a nitrogen atom into the pyrene aromatic system, creating an azapyrene, significantly alters the electronic and, consequently, the photochemical properties of the molecule. These alterations can lead to different degradation pathways and rates compared to their homocyclic PAH counterparts.

The substitution of a carbon-hydrogen group with a nitrogen atom in the pyrene structure introduces a lone pair of electrons and modifies the π-electron system. This change can influence the absorption spectrum, the energy of the excited states, and the susceptibility of the molecule to photochemical attack. Theoretical and experimental studies have shown that azapyrenes can act as electron-accepting domains, which can influence their behavior in photo-induced electron transfer processes.

The photochemical reactivity of azapyrene analogues is also dependent on the position of the nitrogen atom within the aromatic ring system. Different isomers of azapyrene will exhibit variations in their electronic distribution, dipole moments, and steric hindrance, all of which can affect their interaction with light and other reactive species in the environment.

| Compound Class | Key Structural Feature | Impact on Photochemical Properties |

| Pyrene | All-carbon aromatic system | Reference for comparison |

| Azapyrenes | Nitrogen heteroatom in the aromatic system | Altered electronic distribution, potential for new reaction pathways |

| Hydroxypyrenes | Hydroxyl functional group | Increased water solubility, potential for phenoxyl radical formation |

| Aza-hydroxypyrenes | Both nitrogen heteroatom and hydroxyl group | Combined effects of both functional groups, complex photochemical behavior |

Advanced Analytical Methodologies for Characterization and Detection

Development of Electrochemical Sensing Platforms

The development of electrochemical sensors for specific analytes like 2-Aza-1-hydroxypyrene is a multi-step process that involves designing and fabricating a sensitive and selective sensing interface.

While no specific modification strategies for the detection of this compound have been documented, research on similar aromatic molecules provides a general framework. Electrode surfaces are often modified with nanomaterials, polymers, or other chemical entities to achieve preconcentration of the analyte, catalyze its electrochemical reaction, and prevent fouling of the electrode surface. For the parent compound 1-hydroxypyrene (B14473), strategies have included the use of nanocomposites combining graphene oxide with metal-organic frameworks to enhance the electrocatalytic effect. nih.govresearchgate.net Similar principles would likely be applied to design sensors for this compound, but would require specific optimization to target the unique properties of this aza-derivative.

Voltammetric techniques are powerful tools for studying the redox behavior of electroactive molecules.

Cyclic Voltammetry (CV) is typically used to investigate the mechanisms of redox reactions, such as the reversibility of an electron transfer process and the stability of reaction intermediates. A cyclic voltammogram would provide key information on the oxidation or reduction potentials of this compound.

Differential Pulse Voltammetry (DPV) is a more sensitive technique often employed for quantitative analysis. acs.org By minimizing background charging currents, DPV can achieve lower detection limits compared to CV. nih.gov

A hypothetical voltammetric study of this compound would involve recording the current response as a function of applied potential. The resulting data, such as peak potential and peak current, would be used to characterize its electrochemical behavior and develop a quantitative detection method. For instance, studies on 1-hydroxypyrene have used DPV to establish a linear relationship between the peak current and concentration, enabling its quantification in samples. nih.gov Similar studies would be necessary to establish an analytical method for this compound.

Without experimental data from peer-reviewed sources, it is not possible to provide specific details on peak potentials, linear ranges, or limits of detection for this compound. Further research is required to establish these advanced analytical methodologies for its characterization and detection.

Mechanistic Studies of Biological Interactions and Metabolic Pathways

Molecular Interactions with Biomacromolecules: Nucleic Acids

The planar aromatic structure of aza-pyrene derivatives suggests a potential for interaction with nucleic acids, a critical aspect in understanding the biological activity of such compounds.

The interaction between small molecules and double-stranded DNA is fundamental to many biological processes. For planar aromatic molecules, two primary non-covalent binding modes are recognized:

Intercalation : This mechanism involves the insertion of a planar molecule between the base pairs of the DNA double helix. nih.gov This insertion causes a distortion in the DNA structure, typically leading to an extension and unwinding of the helix. nih.gov The process is stabilized by π-π stacking interactions between the aromatic system of the intercalating molecule and the DNA base pairs. nih.govnih.gov Given its planar polycyclic structure, 2-Aza-1-hydroxypyrene could theoretically act as an intercalating agent.

While direct evidence for this compound is not available, studies on other planar aromatic systems confirm these binding possibilities as the principal ways such molecules interact with the DNA helix.

The stability of the complex formed between a small molecule and DNA is governed by a combination of intermolecular forces.

Van der Waals Forces : These are crucial for the stability of intercalated complexes. The close proximity of the planar aromatic rings of the molecule with the DNA base pairs allows for significant van der Waals interactions, particularly through π-π stacking. nih.gov